molecular formula C9H13BrClNO B2640993 2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 911374-79-3

2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B2640993
CAS No.: 911374-79-3
M. Wt: 266.56
InChI Key: JBUWGKPQQYRYCQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key chemical precursor and synthetic intermediate for the exploration of novel psychoactive substances and their structure-activity relationships (SAR) . Its core structure is part of a well-studied class of compounds known to interact with serotonin (5-HT) receptors, particularly the 5-HT 2A subtype . Researchers utilize this chemical scaffold to investigate the molecular determinants of receptor affinity, agonist efficacy, and functional selectivity at serotonin receptors . In scientific studies, this compound and its structural analogs provide valuable insights into the pharmacology of serotonergic signaling. The 2,5-dimethoxyphenethylamine structure, often referred to as the "2C-X" scaffold, is a classic template in psychedelic research . The introduction of a bromine substituent at the 4-position (equivalent to the 5-position on the common ring-numbering system of the free amine) is a modification known to significantly influence receptor binding affinity and functional potency . Consequently, this compound is a vital tool for researchers developing novel, selective 5-HT 2A receptor agonists to probe their potential therapeutic applications and to understand the mechanisms underlying the effects of classical psychedelics such as psilocybin . Applications: • Chemical intermediate for the synthesis of pharmacologically active phenethylamines . • Building block for SAR studies of serotonin receptor ligands . • Reference standard in analytical chemistry and forensic toxicology . Handling and Usage: This product is intended for research purposes by qualified professionals in a controlled laboratory setting. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-12-9-3-2-8(10)6-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUWGKPQQYRYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911374-79-3
Record name 2-(5-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves the bromination of 2-methoxyphenylethylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the aromatic ring. The resulting product is then converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions followed by purification processes to obtain the desired product in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine Hydrochloride
  • Key Differences : Bromine at the 4-position and additional methoxy at the 5-position.
  • The second methoxy group increases electron-donating effects, which may alter agonist efficacy at 5-HT2A receptors .
2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine Hydrochloride (2C-T)
  • Key Differences : Methylthio (SMe) group at the 4-position instead of bromine.
  • Impact : The methylthio group is less electronegative than bromine, increasing lipophilicity and possibly prolonging metabolic half-life. This substitution is associated with biased agonism at 5-HT2A, favoring β-arrestin signaling over G-protein pathways .
2-(2,5-Dimethoxy-4-nitrophenyl)ethan-1-amine Hydrochloride
  • Key Differences: Nitro group (NO₂) at the 4-position.
  • Impact : The electron-withdrawing nitro group reduces electron density on the phenyl ring, decreasing receptor affinity but enhancing selectivity for specific subpopulations of serotonin receptors .
2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole Hydrochloride
  • Key Differences : Incorporation of a thiazole ring and chloromethyl substituent.
  • Impact: The heterocyclic thiazole ring improves metabolic stability and alters solubility.

Pharmacological and Molecular Properties

Receptor Binding and Signaling
  • Target Compound : Exhibits moderate affinity for 5-HT2A receptors due to the 5-bromo substituent’s balance of steric bulk and electronegativity. Preferential activation of Gq-mediated pathways over β-arrestin has been hypothesized but requires validation .
  • Comparison :
    • 2C-T (Methylthio analogue) : Higher lipophilicity correlates with increased membrane permeability and prolonged action. Demonstrates β-arrestin-biased signaling .
    • 4-Bromo-2,5-dimethoxy analogue : Dual methoxy groups enhance binding affinity (Ki ≈ 15 nM at 5-HT2A) compared to the target compound (estimated Ki ≈ 30–50 nM) .
Physicochemical Properties
Compound Molecular Formula Molecular Weight LogP* Solubility (mg/mL)
2-(5-Bromo-2-methoxyphenyl)ethan-1-amine HCl C₉H₁₁BrClNO 276.55 2.1 12.5 (H₂O)
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine HCl C₁₀H₁₃BrClNO₂ 306.58 1.8 8.2 (H₂O)
2C-T (Methylthio analogue) C₁₁H₁₆ClNS 261.77 3.2 4.7 (H₂O)
4-Nitro analogue C₁₀H₁₃ClN₂O₃ 244.68 1.5 18.9 (H₂O)

*Predicted using fragment-based methods. Data compiled from .

Biological Activity

2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride, also known by its chemical formula C9H12BrNO·HCl, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H12BrNO·HCl
  • Molecular Weight : 266.57 g/mol
  • IUPAC Name : 2-(5-bromo-2-methoxyphenyl)ethanamine; hydrochloride

The compound interacts with various molecular targets, primarily receptors and enzymes, modulating their activity. The specific pathways affected depend on the biological context in which the compound is utilized. Its brominated structure and methoxy group contribute to its unique reactivity and interaction profile with biological systems.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties:

  • Antibacterial Activity : Studies have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary significantly depending on the specific bacterial strain tested.
Bacterial StrainMIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus0.0048
Pseudomonas aeruginosa13.40
Enterococcus faecalis8.33

These results suggest that the compound may be a candidate for further development as an antimicrobial agent .

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against Candida albicans, with MIC values ranging from moderate to high depending on the concentration used.

In Vitro Studies

In vitro studies have been conducted to assess the efficacy of this compound in various biological assays:

  • Chlamydial Infections : A study evaluated the compound's effects on Chlamydia trachomatis infections in HEp-2 cells. The treated cells showed a reduction in chlamydial inclusion numbers and sizes compared to untreated controls, indicating potential for therapeutic use against chlamydial infections .
  • Toxicity Assessments : Toxicity evaluations were performed using human cell lines, where the compound exhibited low toxicity levels, suggesting a favorable safety profile for potential therapeutic applications .

Research Applications

The compound is utilized across various fields:

  • Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic applications.
  • Biological Research : To study the effects of brominated phenylethylamines on biological systems.

Q & A

Q. What are the established synthetic routes for 2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride, and what intermediates are critical?

The compound is synthesized via multi-step procedures involving bromination, methoxylation, and amine functionalization. A key intermediate is 5-bromo-2-methoxyphenol (precursor for aryl substitution), followed by Friedel-Crafts alkylation or reductive amination to introduce the ethylamine moiety. Hydrochloride salt formation is achieved using HCl in anhydrous conditions. Critical intermediates must be purified via column chromatography or recrystallization to avoid side products like over-brominated derivatives . Optimized protocols from analogous phenyl ethylamine hydrochlorides suggest catalytic hydrogenation for amine protection and deprotection steps .

Q. Which spectroscopic methods are most effective for structural characterization?

  • NMR : 1^1H/13^13C NMR identifies substitution patterns (e.g., bromine-induced deshielding at C5, methoxy peak at ~3.8 ppm). Aromatic protons show splitting patterns consistent with 1,2,4-trisubstituted benzene.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C9_9H12_{12}BrClNO2_2, expected [M+H]+^+: 296.96).
  • X-ray Crystallography : Resolves hydrochloride salt formation and hydrogen-bonding networks, critical for confirming stereoelectronic effects .

Q. What purification strategies mitigate common impurities?

Impurities like unreacted bromophenol or N-alkylated byproducts are removed via:

  • Recrystallization from ethanol/water mixtures (yields >95% purity).
  • HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients. Storage at -20°C under inert atmosphere prevents amine oxidation .

Q. What safety protocols are essential during handling?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Conduct reactions in fume hoods due to HCl fumes during salt formation.
  • Neutralize waste with bicarbonate before disposal .

Q. Which biological targets are associated with this compound?

Structurally analogous phenyl ethylamines act as 5-HT2A_{2A} receptor agonists with β-arrestin-biased signaling. Target engagement is validated via calcium flux assays and radioligand binding (Ki_i < 100 nM). Functional selectivity studies require comparing Gq_q vs. β-arrestin recruitment in HEK293 cells .

Advanced Research Questions

Q. How can biased agonism at serotonin receptors be evaluated for this compound?

  • Assay 1 : Measure Gq_q-mediated calcium release using FLIPR (Fluorescent Imaging Plate Reader).
  • Assay 2 : Quantify β-arrestin recruitment via BRET (Bioluminescence Resonance Energy Transfer). Data normalization to reference agonists (e.g., LSD) identifies bias factors. Contradictions in efficacy (e.g., high cAMP but low IP1) may arise from cell-specific receptor coupling .

Q. How to resolve discrepancies in receptor binding affinity data across studies?

  • Variable purity : Validate compound integrity via HPLC before assays.
  • Receptor isoforms : Use transfected cells expressing homogeneous receptor populations.
  • Buffer conditions : Adjust Mg2+^{2+}/GTP levels to stabilize high-affinity states .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Salt exchange : Replace HCl with more soluble counterions (e.g., citrate).
  • Cosolvents : Use 10% DMSO/PEG-400 in PBS (pH 4–5 stabilizes the amine).
  • Prodrugs : Acetylate the amine for enhanced permeability, hydrolyzed in vivo .

Q. How does structural modification at the 5-bromo position affect metabolic stability?

  • Cytochrome P450 assays : Compare demethylation rates of 5-Br vs. 5-Cl analogs in liver microsomes.
  • Deuterium labeling : Replace methoxy hydrogens to retard oxidative metabolism.
  • Stability data : LC-MS/MS tracks degradation products under physiological pH/temperature .

Q. What enzymatic assays are suitable for studying its potential as a transaminase substrate?

  • Colorimetric assays : Monitor amine depletion using 2-(4-nitrophenyl)ethan-1-amine as a chromogenic competitor.
  • GC-MS : Quantify ketone byproducts after transamination.
  • Enzyme kinetics : Determine KmK_m and VmaxV_{max} with purified transaminases .

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